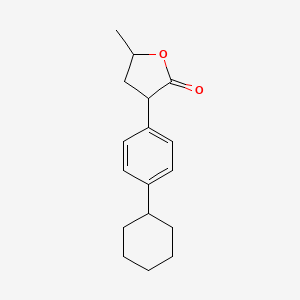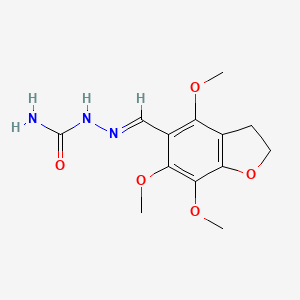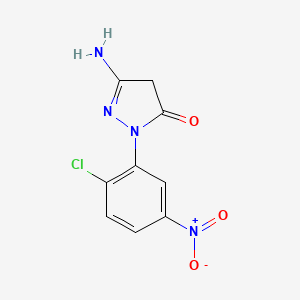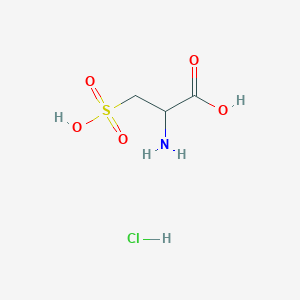
3-(4-Cyclohexylphenyl)-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a dihydrofuranone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one typically involves the alkylation of phenols with cyclohexanol. The reaction is catalyzed by orthophosphoric acid, and the optimal conditions include a reactant ratio of H3PO4:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours . The major products are o-cyclohexylphenol and p-cyclohexylphenol, with yields of 34% and 26%, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale, with continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and molecular docking.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 3-(4-Cyclohexylphenyl)-5-methyldihydrofuran-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylphenols: These compounds have similar cyclohexyl and phenyl groups but lack the dihydrofuranone structure.
Phenylboronic Acids: These compounds have a phenyl ring with boronic acid groups, used in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
76423-58-0 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
3-(4-cyclohexylphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C17H22O2/c1-12-11-16(17(18)19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3 |
InChI-Schlüssel |
SWCIDGUVHRROQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)C2=CC=C(C=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)










